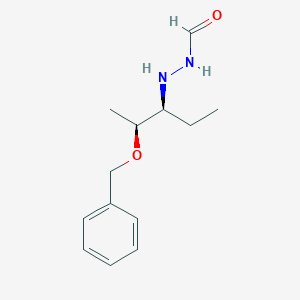

N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide

Übersicht

Beschreibung

Es ist ein potenter Vasodilatator und hat verschiedene medizinische Anwendungen, darunter die Behandlung von erektiler Dysfunktion und die Aufrechterhaltung der Durchgängigkeit des Ductus arteriosus bei Neugeborenen mit angeborenen Herzfehlern .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Prostaglandin E1 kann durch verschiedene Synthesewege hergestellt werden. Eine gängige Methode beinhaltet die Umwandlung von Dihomo-γ-Linolensäure in Prostaglandin E1 über eine Reihe enzymatischer Reaktionen. Dieser Prozess beinhaltet die Wirkung von Cyclooxygenase und spezifischen Prostaglandin-Synthasen .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Prostaglandin E1 häufig unter Verwendung biotechnologischer Verfahren hergestellt, die die Fermentation genetisch veränderter Mikroorganismen umfassen. Diese Mikroorganismen sind so konzipiert, dass sie die notwendigen Enzyme für die Biosynthese von Prostaglandin E1 aus Vorläuferfettsäuren exprimieren .

Chemische Reaktionsanalyse

Arten von Reaktionen

Prostaglandin E1 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Prostaglandin E1 kann oxidiert werden, um Prostaglandin E2 und andere verwandte Verbindungen zu bilden.

Reduktion: Reduktionsreaktionen können Prostaglandin E1 in Prostaglandin F1α umwandeln.

Substitution: Prostaglandin E1 kann Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene organische Reagenzien, darunter Alkylhalogenide und Acylchloride, werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: Prostaglandin E2 und verwandte Verbindungen.

Reduktion: Prostaglandin F1α.

Substitution: Verschiedene Prostaglandin-Derivate mit modifizierten funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Prostaglandin E1 hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Modellverbindung verwendet, um die Synthese und Reaktivität von Prostaglandinen zu untersuchen.

Biologie: Untersucht für seine Rolle in der zellulären Signalübertragung und Entzündung.

Medizin: Wird zur Behandlung von erektiler Dysfunktion, peripherer Gefäßerkrankungen und zur Aufrechterhaltung der Durchgängigkeit des Ductus arteriosus bei Neugeborenen eingesetzt.

Industrie: Wird bei der Entwicklung von pharmazeutischen Formulierungen und Arzneimittelverabreichungssystemen eingesetzt

Wirkmechanismus

Prostaglandin E1 übt seine Wirkungen aus, indem es an spezifischen Prostaglandinrezeptoren auf der Oberfläche von Zielzellen bindet. Diese Bindung aktiviert intrazelluläre Signalwege, die zur Produktion von cyclischem Adenosinmonophosphat (cAMP) führen. Der Anstieg der cAMP-Spiegel führt zur Entspannung der glatten Muskulatur, Vasodilatation und Hemmung der Thrombozytenaggregation . Zusätzlich moduliert Prostaglandin E1 die Aktivität verschiedener Enzyme und Transkriptionsfaktoren, die an Entzündungen und Zellproliferation beteiligt sind .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Prostaglandin E1 can be synthesized through several synthetic routes. One common method involves the conversion of dihomo-γ-linolenic acid to prostaglandin E1 via a series of enzymatic reactions. This process includes the action of cyclooxygenase and specific prostaglandin synthases .

Industrial Production Methods

In industrial settings, prostaglandin E1 is often produced using biotechnological methods that involve the fermentation of genetically modified microorganisms. These microorganisms are engineered to express the necessary enzymes for the biosynthesis of prostaglandin E1 from precursor fatty acids .

Analyse Chemischer Reaktionen

Types of Reactions

Prostaglandin E1 undergoes various chemical reactions, including:

Oxidation: Prostaglandin E1 can be oxidized to form prostaglandin E2 and other related compounds.

Reduction: Reduction reactions can convert prostaglandin E1 to prostaglandin F1α.

Substitution: Prostaglandin E1 can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various organic reagents, including alkyl halides and acyl chlorides, are employed in substitution reactions.

Major Products Formed

Oxidation: Prostaglandin E2 and related compounds.

Reduction: Prostaglandin F1α.

Substitution: Various prostaglandin derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

Prostaglandin E1 has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the synthesis and reactivity of prostaglandins.

Biology: Investigated for its role in cellular signaling and inflammation.

Medicine: Used in the treatment of erectile dysfunction, peripheral vascular diseases, and maintaining ductus arteriosus patency in newborns.

Industry: Employed in the development of pharmaceutical formulations and drug delivery systems

Wirkmechanismus

Prostaglandin E1 exerts its effects by binding to specific prostaglandin receptors on the surface of target cells. This binding activates intracellular signaling pathways, leading to the production of cyclic adenosine monophosphate (cAMP). The increase in cAMP levels results in the relaxation of smooth muscle cells, vasodilation, and inhibition of platelet aggregation . Additionally, prostaglandin E1 modulates the activity of various enzymes and transcription factors involved in inflammation and cellular proliferation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Prostaglandin E2: Ein weiteres Mitglied der Prostaglandin-Familie mit ähnlichen vasodilatierenden und entzündungshemmenden Eigenschaften.

Prostaglandin F2α: Bekannt für seine Rolle bei der Einleitung der Wehen und der Kontrolle der postpartalen Blutung.

Prostaglandin I2 (Prostacyclin): Ein potenter Vasodilatator und Hemmer der Thrombozytenaggregation.

Einzigartigkeit von Prostaglandin E1

Prostaglandin E1 ist einzigartig aufgrund seines spezifischen Rezeptorbindungsprofils und seiner Fähigkeit, die Durchgängigkeit des Ductus arteriosus bei Neugeborenen aufrechtzuerhalten. Es hat auch eine spezifische therapeutische Anwendung bei der Behandlung von erektiler Dysfunktion, die von anderen Prostaglandinen nicht geteilt wird .

Biologische Aktivität

N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide, with a CAS number of 170985-85-0, is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, properties, and biological implications of this compound, supported by relevant research findings and data.

- IUPAC Name : N'-[(1S,2S)-2-(benzyloxy)-1-ethylpropyl]formic hydrazide

- Molecular Formula : C15H22N2O6

- Molecular Weight : 326.35 g/mol

- Purity : 97% (common standard in laboratory settings)

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Material : (S)-2-benzyloxy propionic acid is reacted with an acylating agent to form (S)-2-benzyloxy propionyl chloride.

- Catalysis : A palladium barium sulfate catalyst is used in a hydrogen atmosphere to facilitate the reaction.

- Formation of Aldehyde : The product undergoes further reactions to yield the desired hydrazide.

This multi-step synthesis emphasizes the importance of choosing environmentally friendly reagents and catalysts to enhance yield and reduce byproducts .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance:

- In vitro Studies : Laboratory tests have shown that the compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests its potential use as an antimicrobial agent in pharmaceuticals.

Antifungal Activity

This compound is also being investigated for its antifungal properties, particularly as an intermediate in the synthesis of posaconazole, a well-known antifungal medication. The structural similarity between this compound and other antifungal agents points to its possible efficacy against fungal infections .

Case Studies

- Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against common pathogens.

- Methodology : Disk diffusion method was employed to assess inhibition zones.

- Results : The compound showed notable inhibition against Staphylococcus aureus and Escherichia coli.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

Eigenschaften

IUPAC Name |

N-[[(2S,3S)-2-phenylmethoxypentan-3-yl]amino]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-3-13(15-14-10-16)11(2)17-9-12-7-5-4-6-8-12/h4-8,10-11,13,15H,3,9H2,1-2H3,(H,14,16)/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNEGZKZTVLXZFX-AAEUAGOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)OCC1=CC=CC=C1)NNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]([C@H](C)OCC1=CC=CC=C1)NNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436045 | |

| Record name | N'-[(2S,3S)-2-(Benzyloxy)pentan-3-yl]formohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170985-85-0 | |

| Record name | N'-[(2S,3S)-2-(Benzyloxy)pentan-3-yl]formohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.